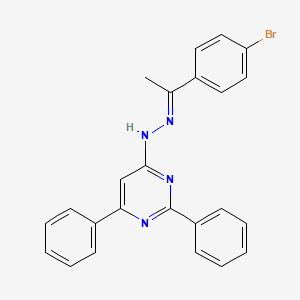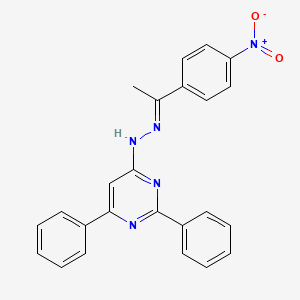
1-(4-bromophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPEH and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of BPEH is not fully understood, but it is believed to interact with metal ions and form stable complexes. These complexes have been shown to have catalytic properties and can inhibit the growth of cancer cells. BPEH has also been shown to have fluorescence properties, which make it useful in detecting metal ions.
Biochemical and Physiological Effects:
BPEH has been shown to have low toxicity and has not demonstrated any significant adverse effects in animal studies. It has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Furthermore, BPEH has been shown to have fluorescence properties, which make it useful in detecting metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
BPEH has several advantages for lab experiments, including its low toxicity, stability, and fluorescent properties. However, it also has some limitations, such as its limited solubility in water and the need for a catalyst during the synthesis process.
Orientations Futures
There are several future directions for the research and development of BPEH. One potential direction is the synthesis of BPEH derivatives with improved solubility and catalytic properties. Another direction is the development of BPEH-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPEH and its potential applications in different fields of scientific research.
Conclusion:
In conclusion, 1-(4-bromophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods, and its mechanism of action is believed to involve the formation of stable complexes with metal ions. BPEH has shown promising results in inhibiting the growth of cancer cells and has fluorescent properties that make it useful in detecting metal ions. However, further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
BPEH has been extensively studied for its potential applications in different areas of scientific research. It has been used as a ligand in metal complexes, which have been studied for their catalytic properties. BPEH has also been investigated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Furthermore, BPEH has been used in the development of fluorescent probes for detecting metal ions.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4/c1-17(18-12-14-21(25)15-13-18)28-29-23-16-22(19-8-4-2-5-9-19)26-24(27-23)20-10-6-3-7-11-20/h2-16H,1H3,(H,26,27,29)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJZJWFRDXECQO-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenylethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843144.png)
![4-fluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843155.png)
![1-(4-ethylphenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843156.png)
![benzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843164.png)
![1-(4-bromophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843175.png)
![2,3,4,5,6-pentafluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843180.png)
![1-(3,4-dichlorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843184.png)




![1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843228.png)
![4-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843234.png)
![3-chlorobenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843247.png)